molecular formula C15H17NO5 B13505320 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid

1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid

Cat. No.: B13505320
M. Wt: 291.30 g/mol
InChI Key: UDRBWZHSOKYVMY-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid is an organic compound that belongs to the class of azepane derivatives. This compound features a seven-membered ring with a ketone and a carboxylic acid functional group, along with a benzyloxycarbonyl protecting group. It is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the azepane ring can be formed through intramolecular cyclization reactions. The benzyloxycarbonyl group is typically introduced as a protecting group to prevent unwanted reactions during the synthesis process .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The azepane ring structure provides a rigid framework that can interact with enzymes or receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid include other azepane derivatives and compounds with benzyloxycarbonyl protecting groups. For example:

The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

5-oxo-1-phenylmethoxycarbonylazepane-4-carboxylic acid

InChI

InChI=1S/C15H17NO5/c17-13-7-9-16(8-6-12(13)14(18)19)15(20)21-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,19)

InChI Key

UDRBWZHSOKYVMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC(=O)C1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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